Cerium oxalate

Descripción

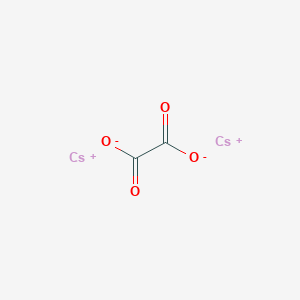

Structure

2D Structure

3D Structure of Parent

Propiedades

Número CAS |

139-42-4 |

|---|---|

Fórmula molecular |

C6Ce2O12 |

Peso molecular |

544.29 g/mol |

Nombre IUPAC |

cerium(3+);oxalate |

InChI |

InChI=1S/3C2H2O4.2Ce/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 |

Clave InChI |

ZMZNLKYXLARXFY-UHFFFAOYSA-H |

SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |

SMILES canónico |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Ce+3].[Ce+3] |

Otros números CAS |

1068-63-9 139-42-4 |

Descripción física |

Commercial product contains oxalates of cerium, lanthanum, and other elements; Nonahydrate: White to pink solid, insoluble in water, soluble in hot acids; [Merck Index] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Synthesis and Preparation Methodologies of Cerium Oxalate

Precipitation Techniques for Cerium Oxalate (B1200264)

Precipitation is the most common and industrially significant method for the synthesis of cerium oxalate. This process involves the reaction of a soluble cerium salt with oxalic acid or a soluble oxalate salt in an aqueous medium, leading to the formation of insoluble this compound which can then be separated from the solution.

Aqueous Precipitation from Cerium Salts

The choice of the cerium salt precursor can influence the characteristics of the resulting this compound precipitate. The most commonly employed precursors are cerium(III) nitrate (B79036), cerium(IV) compounds (which are typically converted to cerium(III) in situ), cerium chloride, and cerium sulfate (B86663).

The reaction between cerium(III) nitrate (Ce(NO₃)₃) and oxalic acid (H₂C₂O₄) is a widely utilized method for the synthesis of this compound. xray.cz In a typical procedure, an aqueous solution of oxalic acid is added to a solution of cerium(III) nitrate hexahydrate. xray.cz The resulting white precipitate of this compound is then collected, washed, and dried. xray.cz

For instance, this compound rods can be prepared by dissolving cerium nitrate hexahydrate in water and adding a solution of oxalic acid dropwise under magnetic stirring. The mixture is stirred for several hours at room temperature, after which the precipitate is collected, washed with ethanol (B145695) and water, and dried. xray.cz

The concentration of the reactants is a critical parameter. In one study, a 0.1 M solution of oxalic acid was added to a 0.1 M solution of cerium(III) nitrate hexahydrate to form the precipitate. lookchem.com

Direct precipitation of this compound from a stable cerium(IV) nitrate solution is not the standard method. This is because cerium(IV) is a strong oxidizing agent and can react with oxalate ions. The common approach involves the in-situ reduction of cerium(IV) to cerium(III) prior to or during the precipitation process.

A method for producing a high-purity aqueous solution of cerium(IV) nitrate involves an intermediate step of precipitating this compound. In this process, a cerium(III) nitrate solution is first formed, from which this compound is precipitated by the addition of oxalic acid. This this compound is then thermally treated and redissolved in nitric acid to yield the cerium(IV) nitrate solution. This indirect route highlights that the precipitation itself occurs from a Ce(III) state.

This compound can also be synthesized by the reaction of cerium(III) chloride (CeCl₃) with oxalic acid. wikipedia.org One preparatory method involves first creating a solution of cerous chloride by reacting cerium(IV) oxide with hydrochloric acid. prepchem.com To this hot solution, a boiling solution of oxalic acid is added with stirring, leading to the precipitation of cerium(III) oxalate. prepchem.com The precipitate is then filtered while hot and washed. prepchem.com

The precipitation of cerium(III) oxalate from sulfate-containing solutions is a recognized method, particularly relevant in the context of processing rare earth elements from mineral leachates. While detailed procedural descriptions are less common in readily available literature compared to nitrate and chloride precursors, the fundamental reaction involves the combination of a cerium(III) sulfate solution with an oxalate source to yield the insoluble this compound. The presence of sulfate ions in the solution can influence the precipitation efficiency and the characteristics of the final product.

Influence of Reaction Parameters on this compound Formation

The physical and chemical properties of this compound, such as particle size, morphology, and purity, are significantly influenced by the conditions under which the precipitation reaction is carried out. Key parameters include reactant concentration, temperature, pH, and agitation.

The concentration of reactants, including the cerium salt and oxalic acid, plays a crucial role in determining the particle size of the this compound. dntb.gov.ua Lowering the concentration of oxalic acid has been observed to produce smaller-sized particles with a broader particle size distribution. dntb.gov.ua The concentration of nitric acid in the feed solution is another significant factor, with an increase in nitric acid concentration from 0.5 to 4.0 M leading to a nearly five-fold increase in the median particle size (D₅₀) of this compound, from 21 to 98 µm. dntb.gov.ua

Temperature also affects the precipitation process. Studies on the hydrothermal conversion of this compound have shown that temperature influences the final crystal structure and morphology. lookchem.com For instance, the conversion of this compound to cerium oxide via hydrothermal treatment is optimized at specific temperatures, with higher temperatures leading to sharper peaks in diffraction patterns, indicative of more crystalline structures. lookchem.com

The pH of the reaction medium is another critical parameter. The precipitation of cerium(III) is highly dependent on the pH of the solution. The acidity of the cerium salt solution, often adjusted with nitric acid, can impact the morphology of the resulting this compound crystals. acs.org

The mode of precipitation, such as forward or reverse strike, and the agitation speed during the reaction also have a considerable effect on the particle size distribution of the this compound. dntb.gov.ua A forward strike mode of precipitation has been shown to double the median particle size compared to a typical batch precipitation. dntb.gov.ua

Table 1: Influence of Reaction Parameters on this compound Particle Size

| Parameter | Condition | Effect on Particle Size (D₅₀) | Reference |

|---|---|---|---|

| Nitric Acid Concentration | Increased from 0.5 M to 4.0 M | Increased from 21 µm to 98 µm | dntb.gov.ua |

| Oxalic Acid Concentration | Lowered | Smaller particles, broader distribution | dntb.gov.ua |

| Precipitation Mode | Forward Strike vs. Batch | Doubled (34 µm to 74 µm) | dntb.gov.ua |

| Cerium Ion Concentration | Increased from 3 to 43 g L⁻¹ | Negligible effect on D₅₀, but increased distribution width | dntb.gov.ua |

Table 2: Investigated Parameters in this compound Synthesis

| Parameter | Studied Effect | Reference |

|---|---|---|

| Temperature | Morphology and Crystallinity | lookchem.comacs.org |

| Reactant Concentration | Morphology and Particle Size | dntb.gov.uaacs.org |

| Acidity (pH) | Morphology | acs.org |

| Precipitation Strike | Morphology | acs.org |

Temperature and Concentration Effects on Morphology

The morphology of this compound crystals is significantly influenced by the temperature and the concentration of the reactants during the precipitation process. By carefully controlling these parameters, it is possible to tailor the shape and size of the resulting particles.

Research has shown that at room temperature (around 25 °C), the precipitation of this compound from medium-concentration (0.2 M) or diluted (0.02 M) solutions typically yields microcrystals in the form of flat, thin needles. These needles can range from 5 to 20 µm in length, 0.5 to 3 µm in width, and 0.05 to 0.5 µm in thickness. lookchem.com

The concentration of the precipitating agent, oxalic acid, also plays a crucial role. An increase in the excess of oxalic acid relative to the stoichiometric amount required for the reaction leads to the formation of larger and more branched particles. acs.org In one study, optimal conditions for achieving a large particle size with a narrow distribution were identified through an orthogonal experimental design. The ideal parameters were found to be a cerium nitrate concentration of 0.02 mol/L and a reaction temperature of 80 °C, which resulted in sheet-like this compound with a median particle size of 27.60 μm. researchgate.net

The following table summarizes the observed effects of temperature and reactant concentration on the morphology of this compound:

| Temperature (°C) | Cerium Nitrate Concentration (mol/L) | Resulting Morphology | Median Particle Size (D50) |

|---|---|---|---|

| 25 | 0.2 | Flat, thin needles | Not Specified |

| 25 | 0.02 | Flat, thin needles | Not Specified |

| 80 | 0.02 | Sheet-like | 27.60 µm |

Acidity and pH Control during Precipitation

The acidity of the precipitation medium, often controlled by the concentration of nitric acid, has a profound impact on the particle size and morphology of this compound. Generally, higher acidity tends to promote the growth of larger particles.

A systematic investigation revealed that increasing the concentration of nitric acid from 0.5 M to 4.0 M resulted in a nearly fivefold increase in the median particle size (D50) of this compound, from 21 µm to 98 µm. researchgate.netdntb.gov.ua This is a significant effect that can be harnessed to produce this compound with a desired particle size distribution, which is crucial for subsequent processing steps, such as filtration and calcination.

The pH of the solution also plays a critical role, not only in the initial precipitation of this compound but also in its subsequent conversion to cerium oxide. While the initial precipitation is typically carried out in acidic conditions, the pH can be adjusted to influence the morphology of the final oxide product. For instance, cerium oxide derived from this compound under acidic conditions tends to form spherical crystals, whereas alkaline conditions favor the formation of rod-like structures. researchgate.net

The data below illustrates the significant effect of nitric acid concentration on the particle size of this compound:

| Nitric Acid Concentration (M) | Median Particle Size (D50) (µm) |

|---|---|

| 0.5 | 21 |

| 4.0 | 98 |

Stirring Rate and Mixing Dynamics

The hydrodynamic conditions during the precipitation of this compound, which are largely determined by the stirring rate and the design of the agitator, can influence the particle size distribution and morphology. Proper mixing is essential to ensure a homogeneous reaction environment and to control the nucleation and growth of the crystals.

Studies have shown that the stirring rate, or agitation speed, can affect the final particle size of this compound. In an orthogonal test designed to optimize the synthesis of large this compound particles, an agitation speed of 200 revolutions per minute (r/min) was identified as the optimal condition, contributing to a median particle size of 27.60 μm. researchgate.net While higher stirring speeds can lead to a better distribution of particles, there is a threshold beyond which the properties of the product may degrade. researchgate.net The design of the impeller used for stirring is another factor that can be varied to control the mixing dynamics and, consequently, the particle characteristics. researchgate.netdntb.gov.ua

Impact of External Fields (e.g., Magnetic Fields)

The application of external fields, such as magnetic fields, during the synthesis of this compound represents an unconventional approach to controlling the growth and morphology of the crystals. Research has demonstrated that a magnetic field can have a significant influence on the growth behavior of this compound hydrate (B1144303) particles.

In a study where this compound was precipitated in the presence of an external magnetic field, it was observed that the intensity of the field directly correlated with the growth of the grains. researchgate.net In the absence of a magnetic field, the synthesis yielded a mixture of rod-like and plate-like particles. However, as the magnetic field intensity was increased, the particles grew larger. At a magnetic field strength of 0.6 Tesla (T), the synthesis produced exceptionally large rod-like particles with an average size of 12.47 µm. researchgate.net This suggests that the magnetic field promotes the oriented aggregation and growth of the this compound crystals.

The following table presents the effect of an external magnetic field on the morphology and size of this compound hydrate particles:

| Magnetic Field Intensity (T) | Resulting Morphology | Average Particle Size (µm) |

|---|---|---|

| 0 | Rod-like and plate-like | Smaller size |

| 0.1 | Not Specified | Not Specified |

| 0.3 | Not Specified | Not Specified |

| 0.6 | Extremely big rod-like | 12.47 |

Role of Nanostructured Solvents on Crystal Morphology

The use of nanostructured solvents offers a sophisticated route to control the morphology of this compound by providing a confined reaction environment. Surfactant-free, low-water nanostructured solvents, such as ternary systems of water, propanediol, and octanol, have shown great potential in this regard. acs.organu.edu.auresearchgate.net

The composition of the ternary solvent and the stoichiometric ratio of the reactants are key factors that determine the final morphology of the this compound particles. acs.org In these systems, the growth kinetics and directional aggregation of the precipitates are influenced by the nanostructure of the solvent. acs.org For instance, in low-water content nanostructured solvents, the precipitation of this compound can lead to the formation of compact, "dense-branching" particles. researchgate.net This is attributed to the role of surface forces, particularly capillary forces at the water/oil/solid triple points, which govern the aggregation mechanisms. researchgate.net

Advanced Synthesis Approaches for this compound

Beyond conventional precipitation methods, advanced synthesis techniques are being explored to produce this compound with tailored properties. These methods often offer better control over the reaction conditions and can lead to novel morphologies and enhanced performance in subsequent applications.

Hydrothermal Synthesis Methods

Hydrothermal synthesis is a versatile technique that involves carrying out chemical reactions in aqueous solutions at elevated temperatures and pressures. This method has been successfully applied to the conversion of this compound into cerium oxide, and the conditions of the hydrothermal treatment can be tuned to control the properties of the final product. xray.czresearchgate.net

The hydrothermal conversion of this compound typically involves heating a suspension of the oxalate in a sealed vessel, such as a Teflon-lined autoclave. The key parameters that influence the outcome of the synthesis are the temperature, the duration of the treatment, and the pH of the solution. xray.cz For example, a study on the hydrothermal conversion of this compound to cerium oxide found that the optimal temperature for the conversion was 200 °C at a pH of 1, with a reaction time of 24 hours. xray.cz Other research has employed temperatures in the range of 180–220 °C for at least 24 hours. researchgate.net

The initial pH of the reaction medium during the hydrothermal process also has a significant impact on the morphology of the resulting cerium oxide. rsc.org This highlights the importance of precise control over the synthesis parameters to achieve the desired material characteristics.

The table below provides a summary of the hydrothermal synthesis conditions for the conversion of this compound:

| Temperature (°C) | pH | Duration (h) | Outcome |

|---|---|---|---|

| 180-220 | Not Specified | ≥24 | Conversion to cerium oxide |

| 200 | 1 | 24 | Optimal conversion to cerium oxide |

Gel Growth Techniques for Single Crystal this compound

The gel growth technique is a method utilized for growing single crystals of sparingly soluble salts. This approach allows for the controlled diffusion of reactants, leading to the formation of well-defined crystals over time. In the context of this compound, this method has been successfully employed, often in combination with other lanthanides, to produce mixed crystals.

A common method involves the use of a hydro-silica gel. researchgate.netosti.gov This gel is typically prepared by mixing sodium metasilicate (B1246114) with an acid, such as oxalic acid. researchgate.netosti.gov Once the gel sets, a solution containing cerium ions, usually from cerium nitrate, is gently poured over it. researchgate.netosti.gov The cerium ions then diffuse into the gel matrix and react with the oxalate ions present, leading to the nucleation and growth of this compound crystals within the gel. researchgate.netosti.gov The slow, diffusion-controlled nature of this process is crucial for the formation of high-quality single crystals.

In the growth of mixed lanthanide oxalate crystals, such as cerium lanthanum oxalate, a mixture of aqueous solutions of cerium nitrate and lanthanum nitrate is used as the supernatant solution. researchgate.netosti.gov The resulting crystals are often colorless and transparent. researchgate.netosti.gov The dimensions of the grown crystals can be influenced by various growth parameters. researchgate.netosti.gov

Characterization of crystals grown by this method often includes techniques such as X-ray diffraction (XRD) to confirm the crystalline nature and determine unit cell parameters, and infrared (IR) spectroscopy to confirm the presence of oxalate and water molecules. researchgate.netosti.gov

Homogeneous Precipitation coupled with Microemulsion

Homogeneous precipitation is a technique where the precipitating agent is generated in-situ through a slow chemical reaction, leading to uniform and well-formed crystals. When coupled with a microemulsion system, this method offers enhanced control over the particle size and morphology of the resulting this compound.

A study on the homogeneous precipitation of lanthanide oxalates utilized the thermal decomposition of oxamic acid to slowly generate oxalate ions. nih.govacs.org This slow generation of the precipitating agent avoids high supersaturation, which typically leads to rapid formation of many small crystals. nih.gov While this particular study focused on thermal decomposition in aqueous solutions, the principle can be applied within a microemulsion. Cerium(III) oxalate precipitated through this homogeneous method has been observed to form needle-like crystals. nih.govacs.org

Microemulsions are thermodynamically stable, isotropic dispersions of two immiscible liquids (e.g., water and oil) stabilized by a surfactant. These systems can create nano-sized domains of water, often referred to as "water-in-oil" microemulsions, which can act as nanoreactors for precipitation.

Research on the precipitation of this compound in a water/propanediol/octanol ternary solvent system, which forms a nanostructured environment, has demonstrated significant control over the final morphology of the particles. anu.edu.au By controlling the composition of this low-water content solvent, it is possible to influence the growth kinetics and directional aggregation of the precipitates. anu.edu.au This control is attributed to the confinement effect of the nanodroplets and the influence of surface forces at the water/oil/solid interfaces. anu.edu.au The use of such nanostructured solvents has been shown to produce compact, dense-branching particles of this compound. anu.edu.au

Combining homogeneous precipitation with a microemulsion system would involve generating oxalate ions slowly within the aqueous nanodroplets of the microemulsion where the cerium ions are also located. This combination allows for precise control over the nucleation and growth environment, leading to the formation of this compound particles with specific sizes and shapes.

Co-precipitation of this compound with Other Lanthanide Oxalates

Co-precipitation is a process where a substance that is normally soluble under the prevailing conditions is precipitated along with an insoluble substance (the carrier). In the context of lanthanides, their similar chemical properties often lead to their co-precipitation from solution.

Gadolinium-Cerium Oxalates

The co-precipitation of gadolinium and cerium oxalates is a relevant process in various fields, including the study of advanced materials and the potential in vivo interactions of gadolinium-based contrast agents used in magnetic resonance imaging (MRI). researchgate.netnih.govgadolinium64.com

Studies have shown that in the presence of oxalate ions, gadolinium can be precipitated from its chelated form in MRI contrast agents. researchgate.netnih.govgadolinium64.com Given the chemical similarity between gadolinium and other lanthanides like cerium, it is expected that cerium present in a solution would co-precipitate with gadolinium oxalate. The process involves the reaction of the lanthanide ions with oxalic acid to form the insoluble oxalate salt. researchgate.netnih.govgadolinium64.com

The precipitation kinetics and the morphology of the resulting mixed oxalates can be influenced by factors such as temperature, pH, and the concentration of reactants. For instance, in a study on homogeneous precipitation of lanthanide oxalates, it was found that the precipitation rate is slower for heavier lanthanides. nih.govacs.org The crystal size of gadolinium oxalate was found to be the largest among the tested lanthanides under specific conditions. nih.govacs.org

Table 1: Comparison of Precipitation Kinetics for Selected Lanthanide Oxalates at 100 °C

| Lanthanide | Kinetic Constant (k) min⁻¹ |

| Cerium (Ce) | 0.0214 |

| Praseodymium (Pr) | Not Specified |

| Gadolinium (Gd) | Not Specified |

| Erbium (Er) | Not Specified |

| Ytterbium (Yb) | Not Specified |

Neodymium-Cerium Oxalates

The co-precipitation of neodymium and cerium oxalates is of interest, particularly in the context of recycling rare earth elements from industrial wastes, such as permanent magnets. mdpi.com Oxalate precipitation is a common method for separating and recovering rare earth elements.

Thermodynamic modeling of neodymium and this compound systems in nitric acid media has been performed to better understand the precipitation process. researchgate.net This modeling helps in predicting the solubility of the mixed oxalates under various conditions of pH and reactant concentrations. researchgate.net

Experimental work on the recovery of rare earth elements from leaching solutions of spent NdFeB magnets has demonstrated the effective co-precipitation of neodymium and other rare earths, which would include any cerium present, using oxalic acid. mdpi.com The efficiency of this co-precipitation is dependent on the amount of oxalic acid used. For instance, using a stoichiometric amount of oxalic acid can lead to the precipitation of over 90% of the rare earth elements present in the solution. mdpi.com

The growth of single crystals of mixed lanthanide oxalates, including neodymium-containing ones, has been achieved using gel diffusion methods. researchgate.net For example, single crystals of lanthanum neodymium oxalate have been grown in sodium metasilicate gels by diffusing a mixture of lanthanum nitrate and neodymium nitrate into a gel containing oxalic acid. researchgate.net This indicates that cerium and neodymium ions could similarly be co-crystallized from a solution within a gel matrix.

Table 2: Recovery of Neodymium via Oxalate Precipitation from a Sulfuric Acid Leaching Solution

| Amount of Oxalic Acid (vs. Stoichiometric) | Neodymium Precipitation Efficiency (%) |

| 100% | ~93% |

| 120% | 96.7% |

| 140% | 98.1% |

Data adapted from a study on the recovery of rare earth elements from spent NdFeB magnets. mdpi.com

Structural Elucidation and Advanced Characterization of Cerium Oxalate

Crystallographic Investigations of Cerium Oxalate (B1200264) Phases

Crystallographic studies are fundamental to revealing the atomic arrangement within cerium oxalate crystals. Techniques such as X-ray and electron diffraction are employed to determine the crystal system, space group, and unit cell parameters, which are crucial for understanding the material's properties.

Powder X-ray Diffraction (PXRD) is a primary technique for identifying crystalline phases of this compound and its derivatives. The initial, well-known phase, cerium(III) oxalate decahydrate (B1171855) (Ce₂(C₂O₄)₃·10H₂O), has been extensively characterized using PXRD. rsc.org Its diffraction patterns show distinct peaks corresponding to a monoclinic crystal structure. lookchem.com

During processes like hydrothermal conversion, PXRD is used to track the transformation of this compound into other compounds, such as cerium dioxide (CeO₂). rsc.orgxray.cz However, resolving the structures of intermediate phases can be challenging with PXRD alone due to the potential for nanocrystallinity and the coexistence of multiple phases within a sample. rsc.org In some cases, high-temperature XRD studies are performed to observe the decomposition of this compound and the subsequent growth of CeO₂ crystals in real-time. lookchem.com The analysis of peak broadening in XRD patterns can also provide information about the crystallite size of the resulting CeO₂. lookchem.com

Single crystal X-ray diffraction provides the most precise structural information, including bond lengths and angles. For a polymetallic oxalate containing cerium, uranium, and sodium, with the formula (U₁Ce₁)Na₃(C₂O₄)₅·10.4H₂O, single crystal XRD revealed that uranium(IV) and cerium(III) ions occupy the same crystallographic site. iaea.org This technique has also been used to determine the crystal structure of related rare-earth oxalates grown in silica (B1680970) gel, confirming their crystalline nature and allowing for the determination of unit cell parameters. niscpr.res.in The well-known initial structure of this compound decahydrate crystallizes in the P2₁/c space group. rsc.org

Three-Dimensional Electron Diffraction (3D ED) is a powerful technique for determining the crystal structures of nanocrystalline materials that are too small or imperfect for single-crystal X-ray diffraction. rsc.orgrsc.org This method has been crucial in elucidating the structures of intermediate phases formed during the hydrothermal conversion of this compound. rsc.orgresearchgate.net

In a study of hydrothermally treated this compound, 3D ED was used to identify and solve the structures of four previously uncharacterized nanocrystalline phases. rsc.orgrsc.org The technique involves collecting electron diffraction data from a single nanocrystal as it is tilted, allowing for a three-dimensional reconstruction of the reciprocal lattice and subsequent structure solution. researchgate.net This capability was essential for understanding the complex structural transformations occurring during the conversion process, which involves dehydration and changes in the coordination of the oxalate ligand. rsc.org

The determination of unit cell parameters and space group is a key outcome of diffraction studies. For the common this compound decahydrate (Ce₂(C₂O₄)₃·10H₂O), the structure is monoclinic with the space group P2₁/c. rsc.orgrsc.org

Through 3D electron diffraction analysis of hydrothermally treated this compound, several new phases have been identified with distinct crystallographic parameters. These include:

An orthorhombic phase with space group P2₁2₁2₁. rsc.org

An orthorhombic phase with space group Pbcn. rsc.org

A monoclinic phase with space group P2₁/n. rsc.org

A triclinic phase with space group P-1. rsc.org

The crystallographic details for some of these phases, determined by 3D electron diffraction, are summarized in the table below.

| Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Ce₂(C₂O₄)₃(H₂O)₄ | Orthorhombic | P2₁2₁2₁ | 10.59 | 12.96 | 9.71 | 90 | 90 | 90 |

| Ce₂(C₂O₄)₃(H₂O)₅ | Orthorhombic | Pbcn | 22.06 | 12.96 | 10.61 | 90 | 90 | 90 |

| Ce₂(C₂O₄)₃(H₂O)₅ | Monoclinic | P2₁/n | 10.36 | 12.90 | 10.65 | 90 | 115.7 | 90 |

| Ce₂(C₂O₄)₃(H₂O)₄ | Triclinic | P-1 | 6.70 | 9.68 | 10.56 | 90.0 | 99.1 | 90.0 |

Table based on data from hydrothermally recrystallized this compound phases. rsc.orgrsc.orgrsc.orgugr.es

Microscopic and Spectroscopic Characterization

Microscopic techniques, particularly Scanning Electron Microscopy (SEM), are vital for characterizing the external morphology, size, and assembly of this compound particles.

SEM analysis reveals a variety of morphologies for this compound microcrystals depending on the synthesis conditions such as temperature, reactant concentrations, and acidity. lookchem.com

Commonly observed morphologies for Ce₂(C₂O₄)₃·10H₂O prepared at room temperature include flat, thin needles. lookchem.com These needles typically have lengths of 5–20 µm, widths of 0.5–3 µm, and thicknesses of 0.05–0.5 µm. lookchem.com Altering the precipitation conditions can lead to different shapes. For instance, combining high temperature (100 °C) with a reverse strike precipitation method can produce thin blankets with lateral dimensions exceeding 20 µm. lookchem.com Other conditions, like low temperature or high acidity, can cause the needles to form starlike assemblies. lookchem.com

During hydrothermal treatment, the morphology of this compound undergoes significant changes. The initial needle-like or flat particle shapes can recrystallize into rod-like structures. rsc.orgrsc.org As the conversion to cerium dioxide progresses, these rods can disintegrate into nanocrystalline CeO₂. rsc.orgrsc.orgresearchgate.net The final particle size of the converted CeO₂ is influenced by the morphology of the initial oxalate precursor; thinner oxalate microcrystals tend to yield smaller CeO₂ nanocrystals after calcination. lookchem.com

| Precipitation Condition | Resulting Morphology | Approximate Dimensions |

| Room Temperature (0.2 M or 0.02 M solutions) | Flat, thin needles | 5–20 µm (length), 0.5–3 µm (width), 0.05–0.5 µm (thickness) |

| High Temperature (100 °C), Reverse Strike | Thin blankets | >20 µm (lateral) |

| Low Temperature or High Acidity, Reverse Strike | Starlike assemblies of needles | Not specified |

| Hydrothermal Treatment (Recrystallization) | Rod-like structures | Not specified |

| Hydrothermal Treatment (Conversion to CeO₂) | Disintegrated rods, nanocrystals | 200–500 nm (grain size for CeO₂) |

Table summarizing the influence of synthesis conditions on the morphology of this compound. rsc.orglookchem.comrsc.org

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM)

Transmission Electron Microscopy (TEM) and its high-resolution counterpart (HRTEM) are powerful techniques for the morphological and structural characterization of this compound at the nanoscale. thermofisher.comuitm.edu.my These methods provide direct imaging of particle size, shape, and the atomic lattice, offering fundamental insights into the material's structure. thermofisher.comuitm.edu.my

Studies utilizing TEM have revealed that the morphology of this compound particles can be influenced by the synthesis conditions. For instance, this compound synthesized at room temperature has been observed to form nanoparticles. researchgate.net High-Resolution Transmission Electron Microscopy (HRTEM) has been instrumental in visualizing the fine details of these nanoparticles. In some preparations, HRTEM images have shown the formation of both nanoparticles around 10 nm and nanorods with a width of approximately 7 nm and a length of about 30 nm. researchgate.net It has been suggested that the nanorods may form through the aggregation of smaller nanoparticles. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a widely used analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the study of this compound, FT-IR is crucial for confirming the presence of oxalate ions and water of hydration.

The FT-IR spectrum of this compound exhibits characteristic absorption bands that correspond to the vibrations of its constituent chemical bonds. Intense bands observed around 1614 cm⁻¹ and 1314 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the carboxylate groups (COO⁻) in the oxalate ion. researchgate.net The presence of C-C stretching vibrations from the oxalate ion is confirmed by strong peaks at approximately 882 cm⁻¹ and 864 cm⁻¹. researchgate.net

FT-IR analysis is also effective in identifying the presence of water molecules within the crystal lattice of hydrated this compound. researchgate.netias.ac.in The spectra of hydrated samples show broad absorption bands in the high-frequency region (around 3400 cm⁻¹) corresponding to the O-H stretching vibrations of water, and bands in the lower frequency region (around 1600-1700 cm⁻¹) associated with the H-O-H bending vibrations.

Furthermore, FT-IR is used to monitor the thermal decomposition of this compound to cerium oxide. By comparing the spectra before and after calcination, the disappearance of the characteristic oxalate peaks and the emergence of bands corresponding to Ce-O stretching vibrations in ceria can be observed, confirming the conversion. frontiersin.orgresearchgate.net For instance, after calcination at high temperatures, the bands related to the oxalate and any residual carbonate groups are eliminated, indicating the formation of pure cerium oxide. frontiersin.org

Raman Spectroscopy and In Situ Raman Analysis

Raman spectroscopy is a powerful non-destructive technique used to investigate the vibrational modes of molecules and crystal structures. It provides valuable information about the composition, phase, and purity of materials. For this compound and its derivatives, Raman spectroscopy, particularly when performed in situ at varying temperatures, offers insights into structural transformations.

The Raman spectrum of this compound itself is not as commonly reported as that of its decomposition product, cerium oxide (ceria, CeO₂). However, Raman spectroscopy is extensively used to characterize the ceria obtained from the thermal decomposition of this compound. The cubic fluorite structure of CeO₂ exhibits a strong, single Raman-active peak around 465 cm⁻¹, which is assigned to the F₂g vibrational mode. researchgate.net The position and shape of this peak are sensitive to the crystal size, strain, and the presence of defects, such as oxygen vacancies. researchgate.net

In situ Raman spectroscopy is particularly valuable for studying the thermal decomposition process of this compound and the properties of the resulting ceria under different atmospheric conditions. mdpi.com By recording Raman spectra as a function of temperature, researchers can monitor the structural changes occurring during the conversion of this compound to ceria. mdpi.com Furthermore, in situ Raman studies under oxidizing and reducing atmospheres can reveal information about the redox properties and oxygen storage capacity of the resulting ceria, which are crucial for catalytic applications. researchgate.netmdpi.com For example, changes in the Raman spectra of ceria upon heating in a reducing atmosphere (like H₂/He) can indicate the formation of oxygen vacancies. researchgate.net

Energy Dispersive X-ray Fluorescence (EDXRF) for Elemental Composition

Energy Dispersive X-ray Fluorescence (EDXRF) is a non-destructive analytical technique used to determine the elemental composition of a wide variety of materials. rigaku.comshimadzu.com The method involves irradiating a sample with X-rays, which causes the elements within the sample to emit characteristic fluorescent X-rays. horiba.com The energy of these emitted X-rays is unique to each element, allowing for qualitative identification, while the intensity of the X-rays provides quantitative information about the concentration of each element. horiba.com

In the context of this compound, EDXRF can be employed to confirm the presence of cerium and to detect any elemental impurities. It is a valuable tool for verifying the stoichiometry of synthesized materials, such as mixed rare earth oxalates. researchgate.net For example, in the study of mixed cerium lanthanum oxalate crystals, EDXRF was used to perform elemental analysis, and the results were found to be in good agreement with the theoretically expected values. researchgate.net

The technique is advantageous because it typically requires minimal sample preparation and is non-destructive, preserving the sample for other analyses. rigaku.com EDXRF can analyze solids, liquids, and powders, making it a versatile tool in materials science. horiba.com While it can detect elements from sodium to uranium, its sensitivity is generally better for heavier elements. horiba.com

Thermal and Porosity Characterization

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques that provide information about the physical and chemical changes that occur in a material as a function of temperature. TGA measures the change in mass of a sample as it is heated, while DTA measures the temperature difference between a sample and an inert reference material. uomustansiriyah.edu.iqiitk.ac.in These techniques are frequently used in conjunction to study the thermal decomposition of this compound. ias.ac.inresearchgate.net

The thermal decomposition of hydrated this compound typically proceeds in distinct steps, which are observable in the TGA and DTA curves. The initial weight loss, observed at lower temperatures (typically between room temperature and about 220°C), corresponds to the dehydration of the compound, where water of crystallization is removed. rsc.orgias.ac.in This process is associated with an endothermic peak in the DTA curve. ias.ac.inresearchgate.net Studies have shown that this compound can contain a significant number of water molecules, with some reports indicating the formula as Ce₂(C₂O₄)₃·10H₂O. rsc.org

Ce₂(C₂O₄)₃ → 2CeO₂ + 2CO + 4CO₂

The final product of the decomposition is typically stable cerium oxide, and the TGA curve shows a plateau at higher temperatures, indicating no further weight loss. The total weight loss observed in TGA can be used to confirm the initial composition of the hydrated this compound. rsc.org

Table 1: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Process | TGA Observation | DTA Observation |

|---|---|---|---|

| ~25 - 220 | Dehydration | Weight loss | Endothermic peak |

| ~300 - 400 | Decomposition of anhydrous oxalate | Significant weight loss | Exothermic peak |

| > 400 | Formation of stable cerium oxide | Mass plateau | No significant thermal events |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. iitk.ac.in DSC is used to study thermal transitions such as melting, crystallization, and decomposition, providing quantitative information about the enthalpy changes associated with these processes.

In the study of this compound, DSC is used to investigate its thermal behavior and the thermodynamics of its decomposition. The DSC curve for hydrated this compound shows thermal events corresponding to dehydration and decomposition. researchgate.net The dehydration process appears as an endothermic peak, representing the energy absorbed to remove the water of hydration. The subsequent decomposition of the anhydrous oxalate to cerium oxide is an exothermic process, releasing a significant amount of heat, which is observed as an exothermic peak in the DSC curve. researchgate.netiaea.org

The area under a DSC peak is proportional to the enthalpy change of the corresponding transition. iitk.ac.in This allows for the quantitative determination of the heat of dehydration and the heat of decomposition of this compound. For instance, studies have measured the energy released during the exothermic decomposition of this compound. iaea.org Furthermore, DSC can be used to determine the heat capacity of this compound and its decomposition products over a range of temperatures. researchgate.net This thermodynamic data is essential for understanding the stability and reactivity of the compound.

Nitrogen Adsorption-Desorption (BET) for Surface Area and Pore Volume

Nitrogen adsorption-desorption analysis, commonly employing the Brunauer-Emmett-Teller (BET) method, is a critical technique for determining the specific surface area and porosity characteristics of materials. In the context of this compound, this analysis provides invaluable insights into its surface properties, which are intrinsically linked to its synthesis conditions and morphology. These properties, in turn, significantly influence the characteristics of the cerium oxide (CeO₂) produced upon its thermal decomposition.

Detailed Research Findings

Research has demonstrated that this compound can be synthesized to possess a significant specific surface area. For instance, one study reported a specific surface area of 102.85 m²/g for a prepared this compound sample. pjoes.com The analysis of the nitrogen adsorption isotherm for such materials can reveal details about their porous structure. Often, the isotherm curve shows a convex shape with a rapid rise in adsorption at certain relative pressures, indicative of the material's pore characteristics. pjoes.com

The morphology of the this compound precursor plays a crucial role in the final surface area and pore structure of the ceria obtained after calcination. researchgate.netnih.gov The precipitation conditions—such as temperature, concentration, and acidity—can be controlled to produce different this compound morphotypes. nih.govlookchem.com These varied morphologies act as templates, and their thermal conversion leads to nanocrystalline cerium oxide with distinct textural properties. researchgate.netnih.gov For example, thinner microcrystals of the original this compound precursor tend to yield smaller CeO₂ nanocrystals after calcination. researchgate.netlookchem.com

The significance of the this compound precursor is highlighted in studies where it is used to create high-surface-area ceria. Ceria derived from a this compound precursor has been shown to have a large BET surface area, with one study measuring it at 101.91 m²/g. acs.orgacs.org This material also exhibited the largest fraction of micropores. acs.orgacs.org In another instance, a hydrothermal process using a this compound precursor yielded flower-like CeO₂ microstructures with a high surface area of 147.6 m² g⁻¹ and a narrow pore size distribution. rsc.org Similarly, Pt–CeO₂ nanosponges prepared via the thermal decomposition of a this compound precursor demonstrated a high surface area of 113 m² g⁻¹. rsc.org

The nitrogen adsorption-desorption isotherms for ceria derived from this compound often classify as Type IV, which is characteristic of mesoporous materials. utp.edu.my The shape of the hysteresis loop can provide further information; a H1-type hysteresis, for example, is associated with porous materials that have a narrow distribution of uniform, cylindrical pores. utp.edu.my

The following interactive data tables summarize findings from various studies on the surface area and pore volume of this compound and the resulting cerium oxide.

Table 1: BET Surface Area of this compound and Derived Ceria

| Material | Precursor/Synthesis Method | Specific Surface Area (m²/g) | Pore Volume (cm³/g) | Average Pore Size (nm) | Source |

| This compound | Precipitation | 102.85 | Not Reported | Not Reported | pjoes.com |

| CeO₂ | Pyrolysis of this compound | 101.91 | Not Reported | Not Reported | acs.orgacs.org |

| CeO₂ Microflowers | Hydrothermal via this compound precursor | 147.6 | Not Reported | 3.759 | rsc.org |

| Pt-CeO₂ Nanosponges | Thermal decomposition of this compound precursor | 113 | 0.08 | Not Reported | rsc.org |

Thermal Decomposition Mechanisms and Conversion Pathways to Cerium Oxide

Multi-Stage Decomposition Pathways of Cerium Oxalate (B1200264) Hydrates

The thermal decomposition of cerium oxalate hydrates, such as Ce₂(C₂O₄)₃·10H₂O, typically proceeds through distinct stages. researchgate.netresearchgate.net

The initial stage involves dehydration, where the water of hydration is removed. tenmak.gov.trresearchgate.net This process itself can be complex, with studies indicating the loss of water molecules in multiple steps. For instance, research has shown that this compound decahydrate (B1171855) first loses ten molecules of water in a primary step. tenmak.gov.tr This dehydration phase is an endothermic process. ijesi.org

The decomposition pathway can be summarized as follows:

Dehydration: Ce₂(C₂O₄)₃·10H₂O → Ce₂(C₂O₄)₃ + 10H₂O tenmak.gov.trresearchgate.net

Decomposition: Ce₂(C₂O₄)₃ → 2CeO₂ + 2CO₂ + 4CO

It is important to note that the specific temperatures and the degree of overlap between these stages can be influenced by factors such as heating rate and the atmosphere in which the decomposition is carried out. taylorandfrancis.com

Kinetic Analysis of Thermal Decomposition Processes

To gain a quantitative understanding of the decomposition process, kinetic analysis is employed. This involves determining the activation energy and identifying the most probable reaction mechanisms.

Isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS), Flynn-Wall-Ozawa (FWO), and Friedman methods, are powerful tools for determining the activation energy (Ea) of the decomposition process without assuming a specific reaction model. devagirijournals.commdpi.comresearchgate.net These model-free approaches analyze data from experiments conducted at different heating rates.

Studies have applied these methods to the thermal decomposition of this compound, revealing distinct activation energies for the different stages of the reaction. For the dehydration step, where water molecules are removed, the activation energy has been reported to be approximately 43.67 kJ/mol (KAS) and 43.00 kJ/mol (FWO). researchgate.netdevagirijournals.com For the subsequent decomposition of the anhydrous oxalate to form ceria, a significantly higher activation energy is required, with reported values around 128.27 kJ/mol (KAS) and 127.8 kJ/mol (FWO). researchgate.netdevagirijournals.com The Friedman method, another isoconversional technique, has also been utilized to measure the apparent activation energy for each independent process in the multi-stage decomposition. taylorandfrancis.com

| Decomposition Stage | Method | Activation Energy (kJ/mol) | Reference |

|---|---|---|---|

| Dehydration | KAS | 43.67 | researchgate.netdevagirijournals.com |

| FWO | 43.00 | researchgate.netdevagirijournals.com | |

| Decomposition to Ceria | KAS | 128.27 | researchgate.netdevagirijournals.com |

| FWO | 127.8 | researchgate.netdevagirijournals.com |

To elucidate the reaction mechanisms, model-fitting methods like the Coats-Redfern method are employed. devagirijournals.comcapes.gov.br This involves fitting experimental data to various solid-state reaction models. For the thermal decomposition of this compound rods, several reaction mechanisms have been identified as providing the best fit, including the F1 (first-order), A2 (Avrami-Erofeev, n=2), A3 (Avrami-Erofeev, n=3), and A4 (Avrami-Erofeev, n=4) models. devagirijournals.com The F1 model, represented by the equation g(α) = -ln(1-α), suggests a first-order reaction, which has also been observed in other studies for the decomposition of anhydrous this compound. researchgate.netosti.gov The Avrami-Erofeev models (A2, A3, A4) describe nucleation and growth processes.

| Model | Integral Form g(α) | Description | Reference |

|---|---|---|---|

| F1 | -ln(1-α) | First-order reaction | devagirijournals.com |

| A2 | [-ln(1-α)]^(1/2) | Avrami-Erofeev (n=2) | devagirijournals.com |

| A3 | [-ln(1-α)]^(1/3) | Avrami-Erofeev (n=3) | devagirijournals.com |

| A4 | [-ln(1-α)]^(1/4) | Avrami-Erofeev (n=4) | devagirijournals.com |

Influence of Decomposition Conditions on Derived CeO₂ Properties

The final properties of the cerium oxide product are not solely determined by the precursor but are also heavily influenced by the conditions under which the thermal decomposition is performed.

Calcination temperature and duration are critical parameters that dictate the morphology and grain size of the resulting CeO₂. undip.ac.idresearchgate.net Generally, increasing the calcination temperature leads to an increase in the crystallinity and crystallite size of the ceria particles. undip.ac.idresearchgate.net For instance, studies have shown that as the calcination temperature rises from 350 to 700°C, the crystallite and particle size tend to increase. undip.ac.id One study reported an increase in crystallite size from 15.58 nm to 23.12 nm as the calcination temperature was raised from 500°C to 700°C. researchgate.net

However, the effect on particle size can be more complex. While some reports indicate an increase in particle size with temperature, others have observed a decrease in the size of irregularly shaped CeO₂ particles as the calcination temperature increased from 600°C to 700°C. researchgate.net The duration of calcination also plays a role; longer times at a given temperature will generally promote further grain growth. The activity of the resulting oxide, often related to its surface area, tends to decrease with an increase in decomposition temperature. iaea.org

A fascinating aspect of this compound decomposition is the often-observed retention of the precursor's morphology in the final ceria product, a phenomenon known as pseudomorphism. researchgate.netresearchgate.net This means that the shape of the initial this compound crystals can be inherited by the resulting nanocrystalline ceria agglomerates. researchgate.net For example, rod-like this compound precursors can yield rod-like CeO₂. researchgate.netdevagirijournals.com Similarly, plate-like precursor crystals can be transformed into plate-like CeO₂. researchgate.net

The morphology of the precursor has a direct impact on the size of the nanocrystals within the final CeO₂ product. Research has shown that for a given heating cycle, the grain size of the converted material is linked to the original microcrystal morphology. researchgate.netacs.org Thinner precursor microcrystals tend to produce smaller CeO₂ nanocrystals after calcination. researchgate.netacs.org This is attributed to asymmetrical limitations of diffusion during grain growth. acs.org This relationship underscores the importance of controlling the precipitation conditions of the this compound precursor to tailor the properties of the final nanocrystalline cerium oxide.

Hydrothermal Conversion of this compound to Cerium Oxide

The hydrothermal method presents a robust alternative to traditional high-temperature calcination for converting this compound into cerium oxide. This technique involves heating an aqueous suspension of this compound in a sealed vessel, allowing for the transformation to occur under elevated pressure and temperature. xray.cz This process is considered a clean, flexible, and powerful approach for producing metal oxides. xray.cz

Mechanism of Hydrothermal Recrystallization and Decomposition

The hydrothermal conversion of this compound (specifically cerium(III) oxalate decahydrate, Ce₂(C₂O₄)₃·10H₂O) into cerium oxide is a complex process involving simultaneous recrystallization and decomposition. rsc.orgrsc.orgnovanet.ca Unlike thermal conversion in air, where the original shape of the oxalate precursor is often retained (pseudomorphism), hydrothermal treatment typically leads to a significant change in the morphology of the agglomerates. rsc.orgresearchgate.net

The mechanism can be summarized in the following stages:

Initial Recrystallization : The initial Ce₂(C₂O₄)₃·10H₂O particles begin to recrystallize. This process involves changes in the coordination of oxalate and water molecules with the cerium ions. rsc.orgrsc.org

Morphological Transformation : As recrystallization proceeds, the morphology changes. For instance, the initial particles can transform into rod-like structures. rsc.orgrsc.org

Decomposition and Oxide Formation : The recrystallized intermediate phases then decompose. This decomposition involves the dehydration and breakdown of the oxalate groups, leading to the nucleation and growth of nanocrystalline cerium dioxide (CeO₂). xray.czrsc.orgrsc.org

Final Structure Disintegration : The intermediate structures, such as rods, eventually disintegrate into the final nanocrystalline CeO₂ powder. rsc.orgrsc.org

This entire process is facilitated by the unique solvent properties of water under hydrothermal conditions, which promotes dissolution and reprecipitation pathways that are not active during dry thermal decomposition.

Impact of pH and Temperature on Final Oxide Product

The physicochemical properties of the resulting cerium oxide are profoundly influenced by the pH of the reaction medium and the hydrothermal temperature. xray.cz

Temperature: The conversion of this compound to cerium oxide is highly dependent on temperature. Complete conversion can be achieved at temperatures above 180°C in an acidic solution (pH=1). rsc.orgrsc.org As the temperature increases from 180°C to 220°C, the aggregation of the nanopowder increases, leading to the formation of larger structures. xray.cz The final crystal size of the CeO₂ also increases with higher applied temperatures. rsc.orgrsc.org Studies have shown that optimal conditions of 220°C for 24 hours can yield CeO₂ powders with a grain size of 200–500 nm. rsc.orgrsc.org

pH: The initial pH of the solution plays a critical role in the conversion process and the morphology of the final product.

Acidic Conditions (pH ≤ 2) : In highly acidic environments, the conversion to CeO₂ is efficient. At a pH of 1, the process yields porous powders. xray.cz In studies involving mixed uranium-cerium oxalates, hydrothermal treatment at pH ≤ 2 resulted in the formation of microspheres. nih.govresearchgate.net

Near-Neutral and Alkaline Conditions (pH > 2) : As the pH increases, the rate of conversion from this compound to CeO₂ gradually decreases. xray.cz The morphology also shifts from porous powders at low pH to rod-like structures at a pH of 3. xray.cz At more alkaline pH values (pH > 5), the final product tends to be composed of agglomerates of nanocrystallites. nih.govresearchgate.net

| Parameter | Condition | Effect on Final CeO₂ Product |

| Temperature | 180°C | Conversion to CeO₂ begins xray.cz |

| 200°C | Increased conversion and crystallinity xray.cz | |

| 220°C | Complete conversion, larger crystal size (200-500 nm) xray.czrsc.orgrsc.org | |

| pH | 1 | Efficient conversion, porous powder morphology xray.cz |

| 3 | Decreased conversion rate, rod-like morphology xray.cz | |

| > 5 | Agglomerates of nanocrystallites nih.govresearchgate.net |

Formation of Cerium Oxide Nanostructures from this compound Precursors

This compound is a valuable precursor for synthesizing cerium oxide with controlled nanostructures. The morphology of the initial oxalate salt, which can be controlled by precipitation conditions like temperature and acidity, has a direct impact on the final oxide's characteristics. researchgate.netnih.govlookchem.com

Nanocrystalline Cerium Dioxide Synthesis

The synthesis of nanocrystalline cerium dioxide (CeO₂) from this compound is commonly achieved through thermal decomposition. nih.govacs.org This process involves heating the this compound precursor, which leads to its decomposition into fine CeO₂ particles. The growth of these nanocrystals begins around 300°C. acs.org

A key finding is that the morphology of the initial oxalate microcrystals influences the size of the resulting CeO₂ nanocrystals. researchgate.netnih.govacs.org Thinner oxalate microcrystals tend to produce smaller CeO₂ nanocrystals after calcination. researchgate.netnih.govacs.org This is attributed to diffusion limitations during the grain growth phase of the conversion. researchgate.netnih.gov The hydrothermal route is also a prominent method for producing nanocrystalline CeO₂, where parameters like pH and temperature are adjusted to control the final particle size and morphology. xray.czrsc.orgnovanet.ca

Microflower and Rod-like CeO₂ Structures

Specific and complex cerium oxide morphologies can be achieved by carefully controlling the synthesis conditions using this compound as a precursor.

Rod-like Structures: Rod-like CeO₂ can be prepared by the thermal decomposition of rod-shaped this compound precursors. devagirijournals.com In this method, polycrystalline CeO₂ nanoparticles aggregate to form the microstructural rods. devagirijournals.com Another route involves the hydrothermal treatment of this compound. Under specific pH conditions (e.g., pH 3), the morphology of the product shifts to rod-like structures. xray.cz Furthermore, studies on the hydrothermal conversion mechanism have identified an intermediate stage where the morphology changes to rods before they disintegrate into nanocrystalline CeO₂. rsc.orgrsc.org

Microflower Structures: Three-dimensional CeO₂ microflower structures can be synthesized via a one-step hydrothermal method using a this compound precursor. researchgate.netsemanticscholar.org In this process, oxalic acid acts as both a precipitant and a morphology-directing agent. researchgate.net These hierarchical microflowers are assembled from smaller nanostructures and have been noted for their high surface area, which is beneficial for applications such as catalysis. researchgate.net

| Nanostructure | Synthesis Method | Precursor | Key Parameters |

| Nanocrystalline | Thermal Decomposition | This compound | Precursor morphology (thinner crystals yield smaller nanoparticles) researchgate.netnih.govacs.org |

| Rod-like | Thermal Decomposition | Rod-like this compound | Aggregation of nanoparticles during decomposition devagirijournals.com |

| Rod-like | Hydrothermal | This compound | pH of the medium (e.g., pH 3) xray.cz |

| Microflower | Hydrothermal | This compound | One-step process with oxalic acid as a directing agent researchgate.netsemanticscholar.org |

Advanced Research Applications of Cerium Oxalate and Its Derivatives

Catalysis and Catalytic Precursors

Cerium oxalate (B1200264) is a key starting material for the development of high-performance catalysts. The cerium oxide derived from its decomposition exhibits unique redox properties that are beneficial for various catalytic reactions.

Cerium Oxalate as a Precursor for CeO2 Catalysts

The thermal decomposition of this compound is a well-established method for producing cerium oxide (CeO2), a vital component in many catalytic systems. solubilityofthings.comtaylorandfrancis.comunits.itunits.it This process allows for the synthesis of nanocrystalline ceria with desirable properties such as high surface area and controlled particle size. nih.govresearchgate.net The characteristics of the final CeO2 material, including its morphology and crystalline structure, can be influenced by the conditions of the this compound precipitation and subsequent calcination. researchgate.netresearchgate.netresearchgate.net For instance, the decomposition of this compound decahydrate (B1171855) can yield CeO2 that retains the shape of the precursor crystal, a phenomenon known as pseudomorphism. researchgate.netresearchgate.net This method has been employed to create CeO2 nanoparticles with an average particle size of approximately 10 nm and a surface area of 72 ± 3 m²/g. nih.gov

Catalytic Ozonation Processes

Cerium oxide-based catalysts, often derived from this compound, have shown significant efficacy in catalytic ozonation processes for water treatment. One notable application is the degradation of oxalate, a refractory organic pollutant, using a palladium oxide supported on cerium oxide (PdO/CeO2) catalyst. acs.orgcapes.gov.brnih.gov This catalytic system demonstrates high activity and selectivity in breaking down oxalate into carbon dioxide. acs.orgcapes.gov.brnih.gov

The mechanism involves a synergistic interaction between PdO and CeO2. Oxalate adsorbs onto the CeO2 surface, forming surface complexes. acs.orgcapes.gov.brnih.gov Simultaneously, ozone (O3) adsorbs onto the PdO sites and decomposes into highly reactive surface atomic oxygen. acs.orgcapes.gov.brnih.gov This atomic oxygen then readily reacts with the cerium-oxalate complex, leading to efficient degradation of the oxalate. acs.orgcapes.gov.brnih.gov This process is particularly effective for the degradation of polar, refractory organic pollutants. acs.orgcapes.gov.brnih.gov The efficiency of this catalytic ozonation is influenced by factors such as catalyst dose, ozone dosage, and pH. acs.orgnih.gov

| Catalyst System | Pollutant | Key Findings |

| PdO/CeO2 | Oxalate | High activity and selectivity for oxalate degradation to CO2. Synergistic effect between PdO and CeO2. acs.orgcapes.gov.brnih.gov |

| CeO2-based | Organic Pollutants | Cerium oxide's ability to change oxidation states enhances oxygen mobility, which is favorable for catalytic ozonation. researchgate.netufsc.br |

| Co/Al2O3-CeO2 | Reactive Red 195 | CeO2 improves metal dispersion and promotes the decomposition of ozone into hydroxyl radicals. mdpi.com |

Oxidation Catalysis

Cerium oxide, synthesized from this compound, is a cornerstone material in oxidation catalysis due to its exceptional oxygen storage capacity and redox properties. mdpi.comresearchgate.net It is employed in the oxidation of carbon monoxide (CO), volatile organic compounds (VOCs), and ammonia (B1221849) (NH3).

CO Oxidation: Ceria's ability to easily switch between Ce4+ and Ce3+ oxidation states facilitates the creation of oxygen vacancies, which are crucial for CO oxidation. mdpi.com Gold nanoparticles supported on ceria (Au/CeO2) exhibit high catalytic activity for low-temperature CO oxidation. nih.gov The interaction between gold and ceria weakens the Ce-O bonds, enhancing the reactivity of the surface oxygen. researchgate.net Similarly, copper-cerium oxide catalysts are effective for CO oxidation, even in oxygen-poor conditions. journaldephysique.org

Volatile Organic Compound (VOC) Oxidation: Ceria-based catalysts are effective in the catalytic combustion of various VOCs, such as 2-propanol, methanol, and toluene. researchgate.net The introduction of noble metals like gold or palladium onto a ceria support significantly enhances its performance. mdpi.comresearchgate.netfrontiersin.org The preparation method of the catalyst plays a crucial role in its activity, with deposition-precipitation being a preferred method for creating highly active Au/CeO2 catalysts. researchgate.net

NH3 Oxidation: Copper-cerium oxide bimetallic catalysts have demonstrated high efficiency in the selective catalytic oxidation (SCO) of ammonia to nitrogen. aaqr.orgnih.gov The molar ratio of copper to cerium is a key factor influencing the catalytic activity. aaqr.org The addition of cerium to copper-based catalysts can have a positive effect on NH3 conversion due to the synergistic interaction between the two metals. nih.gov

| Catalyst System | Target Pollutant | Key Features |

| Au/CeO2 | CO, VOCs | Synergistic effect enhances redox properties and catalyst stability. researchgate.netnih.gov |

| Cu-Ce-O | CO, NH3 | Favorable for CO oxidation under low O2 conditions and selective oxidation of NH3. journaldephysique.orgaaqr.org |

| Pd/CeO2 | VOCs | Coexistence of Pd0 and PdO species favors catalytic combustion. frontiersin.org |

| Ru/CeO2 | CVOCs | Strong metal-support interaction leads to high catalytic activity. bohrium.com |

Hot Coal Gas Desulfurization with Cerium Oxide Sorbents

Cerium oxide, prepared from precursors like this compound, is a promising sorbent for high-temperature desulfurization of hot coal gas. acs.orgnih.gov This is a critical process in advanced power generation technologies like the integrated gasification combined cycle (IGCC). acs.org While CeO2 itself has a lower sulfur capacity compared to conventional sorbents, its reduced form, CeO2-x, is a superior sorbent for removing hydrogen sulfide (B99878) (H2S). osti.gov

The effectiveness of cerium oxide sorbents is linked to their reducibility, which can be influenced by the preparation method. nih.gov For instance, CeO2 prepared from cerium nitrate (B79036) has shown excellent sulfurization performance due to its high reducibility. nih.gov The addition of other metal oxides, such as iron oxide, can lower the required sulfurization temperature. figshare.com Ce-Fe mixed metal oxide sorbents have demonstrated good durability, high efficiency, and high mechanical strength over multiple sulfurization-regeneration cycles. figshare.com

Materials Science and Advanced Material Synthesis

Beyond catalysis, this compound is a valuable precursor in the broader field of materials science for creating ceramics and glass with specific functionalities.

Precursor for Ceramics and Glass Materials

This compound is utilized as a precursor for producing cerium oxide, which is a key component in various ceramic and glass applications. atamanchemicals.commatweb.com The thermal decomposition of this compound provides a reliable route to synthesize CeO2 powders with controlled particle size and morphology, which are critical parameters for the performance of the final ceramic or glass product. researchgate.netresearchgate.net

In ceramics, cerium oxide is used in applications such as solid oxide fuel cells and as a polishing agent. researchgate.netchemrevlett.com The synthesis of nanocrystalline ceria from this compound is particularly important for producing high-density ceramics. researchgate.netchemrevlett.com For example, nanoceria-polyacrylonitrile (PAN) composite sorbents have been developed using cerium oxide derived from a this compound precursor. nih.gov

In the glass industry, cerium oxide is added to decolorize glass and to provide UV-blocking properties. atamanchemicals.commatweb.com The ability of cerium-doped glass to absorb ultraviolet light is utilized in the manufacturing of medical glassware and aerospace windows. matweb.com Cerium oxide also helps to prevent the darkening of polymers and television glass when exposed to sunlight. matweb.com

Development of Composite Materials

This compound serves as a critical precursor in the synthesis of advanced composite materials, primarily through its conversion to cerium oxide (ceria, CeO2) nanoparticles which are then integrated into various matrices. This approach allows for the development of functional materials with tailored properties for specific high-technology applications.

Research has demonstrated the synthesis of a novel nanoceria-polyacrylonitrile (PAN) composite sorbent. nih.gov In this process, this compound is first decomposed to produce nanocrystalline ceria, which is subsequently embedded within a PAN matrix. The resulting ceria nanoparticles exhibit desirable properties for specialized applications, such as in clinical-grade generators for Positron Emission Tomography (PET). nih.gov The physical characteristics of the ceria derived from the oxalate precursor are crucial for the composite's performance. nih.gov

Another significant area of development involves the creation of functional polymer nanofibers. tandfonline.com this compound crystals, including those doped with rare-earth elements like praseodymium and neodymium, have been incorporated into a polyvinyl alcohol (PVA) matrix. tandfonline.com The electrospinning technique is used to form nanofibers from this mixture. tandfonline.com Analysis of these composite fibers reveals interactions between the cerium ions and the PVA polymer, and the resulting material exhibits strong photoluminescence, indicating its potential for photonic applications. tandfonline.com

Furthermore, this compound is utilized in the co-precipitation synthesis of nanocomposite powders, such as zinc oxide-cerium oxide (ZnO-CeO2). conicet.gov.ar By precipitating cerium(III) and zinc(II) cations with oxalate anions, a precursor is formed that, upon calcination, yields a nanocomposite material. The choice of the oxalate precursor route influences the final nanostructure, particularly the crystalline domain size of the ZnO within the composite, which is a key factor for its catalytic performance. conicet.gov.ar In a similar vein, this compound is a co-precipitated precursor in the synthesis of Al2O3-coated doped ceria, a method designed to enhance the thermal stability of catalysts by preventing particle growth at high temperatures. diva-portal.org

Table 1: this compound in Composite Material Development

| Composite Material | Precursor/Method | Key Research Findings | Application Area |

|---|---|---|---|

| Nanoceria-Polyacrylonitrile (PAN) | This compound decomposed to nanoceria (avg. particle size ~10 nm, surface area ~72 m²/g) and incorporated in PAN matrix. nih.gov | The sorbent is suitable for quantitative retention of ⁶⁸Ge and efficient elution of ⁶⁸Ga. nih.gov | Clinical PET Imaging (⁶⁸Ge/⁶⁸Ga generator). nih.gov |

| Rare Earth-Doped this compound-PVA Nanofibers | Pr³⁺- and Nd³⁺-doped this compound crystals incorporated into PVA matrix via electrospinning. tandfonline.com | The composite nanofibers show strong emission in the blue-green region, indicating photonic potential. tandfonline.com | Photonics, Electronics. tandfonline.com |

| ZnO-CeO2 Nanocomposites | Co-precipitation of cerium(III) and zinc(II) cations with oxalate anions, followed by calcination. conicet.gov.ar | The oxalate precursor route leads to smaller ZnO crystalline domains compared to pure zinc oxide, improving dispersion. conicet.gov.ar | Catalytic Supports. conicet.gov.ar |

Application in Solid Oxide Fuel Cells

This compound is a key precursor material in the fabrication of components for Solid Oxide Fuel Cells (SOFCs). researchgate.netlookchem.com Its primary role is in the synthesis of pure or doped cerium dioxide (ceria, CeO2), which is a technologically important material for SOFC electrolytes due to its high oxygen ion conductivity. researchgate.netdevagirijournals.com

The conversion of this compound to nanocrystalline ceria is typically achieved through thermal decomposition. researchgate.netlookchem.com Research has shown that the morphology and grain size of the resulting ceria are directly linked to the characteristics of the initial oxalate precursor. researchgate.netacs.org By carefully controlling the precipitation conditions of this compound—such as temperature, reactant concentration, and acidity—it is possible to produce different oxalate crystal morphologies. researchgate.netlookchem.com These morphologies, in turn, influence the final properties of the ceria powder after calcination. For instance, studies have found that thinner microcrystals of this compound yield smaller CeO2 nanocrystals upon heating. researchgate.netlookchem.comacs.org This control over the final particle size is critical, as nanocrystalline materials are essential for enhancing the performance of SOFCs. researchgate.net

Furthermore, this compound is used to create doped ceria, which exhibits improved properties for SOFC applications. researchgate.netdevagirijournals.com Doping ceria with elements like gadolinium enhances its oxygen ion conductivity. researchgate.netdevagirijournals.com This is achieved by co-precipitating mixed cerium-gadolinium oxalates, which are then converted to a homogeneous gadolinium-doped ceria (GDC) powder. researchgate.net The properties of GDC powder derived from oxalate precursors have been studied for the fabrication of dense electrolytes needed for SOFCs. researchgate.net

Table 2: Influence of this compound Precursor on Ceria for SOFCs

| Precursor Synthesis/Treatment | Resulting Ceria Property | Relevance to SOFCs |

|---|---|---|

| Control of precipitation conditions (temperature, concentration, acidity) of this compound. researchgate.netlookchem.com | Varied morphologies (e.g., thinner microcrystals) of the oxalate precursor. researchgate.net | Leads to smaller CeO2 nanocrystals after calcination, which is crucial for high-performance electrolytes. researchgate.netlookchem.com |

| Thermal decomposition of this compound rods. devagirijournals.com | Formation of CeO2 rods, retaining the precursor's shape. devagirijournals.com | Provides specific morphologies for ceria, a major component in low-temperature SOFCs due to high oxygen ion conductivity. devagirijournals.com |

| Microwave heating of this compound precursor. tandfonline.com | Rapid synthesis of plate-like crystalline CeO2 particles. tandfonline.com | Microwave synthesis offers a method to control particle size and morphology, which are important for electrolyte performance. tandfonline.com |

Precursor in Chemical Synthesis of Other Cerium Compounds

This compound is well-established as a versatile and widely used precursor for the chemical synthesis of other cerium compounds, most notably cerium oxide (CeO2, or ceria). samaterials.comontosight.airesearchgate.netresearchgate.net The synthesis of ceria via the thermal decomposition of this compound is a common and extensively studied method. researchgate.netresearchgate.net This process typically involves two main stages: an initial dehydration step to remove water molecules, followed by the decomposition of the anhydrous oxalate into cerium oxide at higher temperatures. devagirijournals.comresearchgate.net

A key feature of this synthesis route is the phenomenon of pseudomorphism, where the resulting cerium oxide particles inherit the shape and morphology of the initial this compound precursor crystals. researchgate.netresearchgate.net For example, plate-like or rod-like crystals of this compound will yield ceria particles with a similar morphology. devagirijournals.comresearchgate.net This allows for morphological control of the final product, which is a significant advantage in materials science. samaterials.com

The properties of the cerium oxide product can be precisely tuned by adjusting the synthesis and treatment conditions of the this compound precursor. tandfonline.comresearchgate.net Calcination temperature, for instance, directly impacts the specific surface area and particle size of the resulting ceria powder. researchgate.net Similarly, advanced heating techniques like microwave irradiation have been used for the rapid thermal decomposition of this compound, enabling control over the particle size and grain growth of the synthesized CeO2. tandfonline.com Research has also explored using this compound as a precursor in polymer-assisted synthesis to create spherical cerium oxide nanoparticles with controlled size ranges for catalytic applications. rsc.org

Table 3: Synthesis of Cerium Compounds from this compound Precursor

| Target Compound | Synthesis Method | Key Findings on Product Characteristics |

|---|---|---|

| Cerium Oxide (CeO2) | Thermal decomposition/calcination of this compound at different temperatures. researchgate.net | Powder properties (surface area, particle size, density) are dependent on the calcination temperature. researchgate.net |

| Plate-like Ceria (CeO2) Particles | Thermal decomposition of this compound using microwave heating. tandfonline.com | The shape and size of the resulting CeO2 particles are influenced by microwave power and irradiation time. tandfonline.com |

| Ceria (CeO2) Rods | Thermal decomposition of rod-like this compound. devagirijournals.com | The resulting CeO2 inherits the rod-like morphology of the precursor. devagirijournals.com |

Cerium Oxalate in Rare Earth Separation Technologies

Principles of Cerium Separation via Oxalate (B1200264) Precipitation

The separation of rare earth elements is notoriously challenging due to their similar chemical properties and ionic radii. mdpi.com However, cerium is an exception because it can be oxidized from its stable +3 oxidation state to the +4 state. mdpi.com This difference in oxidation state is the cornerstone of its separation from other trivalent REEs.

Precipitation using oxalic acid is a common method for recovering REEs from solutions. mdpi.comresearchgate.net The low solubility of rare earth oxalates makes this an effective technique. researchgate.net In a typical process, a mixed rare earth solution is treated with oxalic acid, causing the precipitation of rare earth oxalates. The general reaction for this precipitation is:

2 RE³⁺ + 3 H₂C₂O₄ → RE₂(C₂O₄)₃(s) + 6 H⁺ mdpi.com

The efficiency of this precipitation can be influenced by factors such as pH. To prevent the co-precipitation of impurities like aluminum and iron, the pH is often adjusted to between 1 and 2 by using an excess of oxalic acid. mdpi.com

Selective Oxidation and Precipitation of Cerium(IV) from Rare Earth Mixtures

The selective separation of cerium hinges on its oxidation to the less soluble tetravalent state. condorchem.comresearchgate.net Cerium is the only lanthanide that is stable in the +4 oxidation state in aqueous solutions. scirp.org This unique characteristic allows for its separation through selective oxidation and subsequent precipitation. researchgate.netscirp.org